molecular formula C17H12F2N4O4S B2718592 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 920443-19-2

2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2718592
CAS No.: 920443-19-2
M. Wt: 406.36
InChI Key: PCNYEZAFFVSMHV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide and an alkylating agent.

    Introduction of the 3-nitrobenzyl group: This step involves the nucleophilic substitution of a nitrobenzyl halide with the thiol group on the oxadiazole ring.

    Attachment of the benzamide core: The final step involves coupling the oxadiazole intermediate with 2,6-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The difluoro groups can be substituted with nucleophiles such as amines or thiols.

    Coupling Reactions: The benzamide core can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution of difluoro groups: Yields various substituted benzamides.

    Coupling reactions: Forms new amide or sulfonamide derivatives.

Scientific Research Applications

2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The oxadiazole ring and benzamide core can bind to proteins or nucleic acids, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-((5-((3-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide: Similar structure but with different substituents on the benzamide core.

    1,3,4-oxadiazole derivatives: Compounds with variations in the substituents on the oxadiazole ring.

Uniqueness

This compound is unique due to the combination of difluoro groups, a nitrobenzyl thioether, and an oxadiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-difluoro-N-[[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O4S/c18-12-5-2-6-13(19)15(12)16(24)20-8-14-21-22-17(27-14)28-9-10-3-1-4-11(7-10)23(25)26/h1-7H,8-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNYEZAFFVSMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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